REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[S:8](Cl)(=[O:10])=[O:9].[CH3:12][CH:13]([OH:15])[CH3:14].N1C=CC=CC=1.C(O)(=O)C>C(OC)(C)(C)C>[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[S:8]([O:15][CH:13]([CH3:14])[CH3:12])(=[O:10])=[O:9]
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Name
|
|
Quantity
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50 g
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Type
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reactant
|
Smiles
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BrC1=C(C=CC=C1)S(=O)(=O)Cl
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Name
|
|
Quantity
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45 mL
|
Type
|
reactant
|
Smiles
|
CC(C)O
|
Name
|
|
Quantity
|
32 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
11 mL
|
Type
|
reactant
|
Smiles
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C(C)(=O)O
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Name
|
|
Quantity
|
250 mL
|
Type
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solvent
|
Smiles
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C(C)(C)(C)OC
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the slurry was cooled to less than 10° C
|
Type
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TEMPERATURE
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Details
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while maintaining the reaction temperature below 10° C
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Type
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ADDITION
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Details
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were added
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Type
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CUSTOM
|
Details
|
The layers were separated
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Type
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WASH
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Details
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the rich organic layer was successively washed with 125 mL of iN aqueous hydrochloric acid and 150 mL of saturated sodium bicarbonate solutions
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Type
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ADDITION
|
Details
|
the addition of hexane
|
Type
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DISTILLATION
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Details
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with concurrent distillation of MTBE)
|
Type
|
CUSTOM
|
Details
|
crystallization
|
Type
|
FILTRATION
|
Details
|
The crystal slurry was filtered
|
Type
|
WASH
|
Details
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washed
|
Type
|
CUSTOM
|
Details
|
dried in vacuo at no more than 25° C.
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=CC=C1)S(=O)(=O)OC(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |